2-(3-Trifluoromethoxy-benzyl)-piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15F3N2O |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-[[3-(trifluoromethoxy)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-2-9(7-11)6-10-8-16-4-5-17-10/h1-3,7,10,16-17H,4-6,8H2 |
InChI Key |
CCBDSVHMAGVPNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-(3-Trifluoromethoxy-benzyl)-piperazine and Related Analogs
The construction of the this compound scaffold can be approached through various established synthetic strategies. These methods typically involve either the pre-functionalization of a piperazine (B1678402) ring or the cyclization of acyclic precursors.
Strategies for Piperazine Ring Construction and Functionalization
The formation of the piperazine ring is a fundamental step in the synthesis of many pharmaceutical agents. Common strategies include the reaction of a 1,2-diamine with a 1,2-dielectrophile, or the cyclization of appropriately substituted amino alcohols or amino halides. For 2-substituted piperazines, a common approach involves the cyclization of a suitably protected N,N'-disubstituted-1,2-diamine precursor.
Protecting groups, such as the Boc (tert-butoxycarbonyl) group, are frequently employed to control the reactivity of the nitrogen atoms and to direct the synthesis towards the desired product. For instance, mono-Boc-piperazine can be utilized to selectively introduce a substituent at the unprotected nitrogen atom. The synthesis of N-Boc piperazine can be achieved by reacting piperazine with di-tert-butyl dicarbonate. google.com
Introduction of the Trifluoromethoxy-benzyl Moiety via Reductive Amination and Alkylation
The 3-(trifluoromethoxy)benzyl group can be introduced onto the piperazine scaffold through several reliable methods, with reductive amination and N-alkylation being the most prominent.
Reductive Amination: This widely used method involves the reaction of a carbonyl compound, in this case, 3-trifluoromethoxybenzaldehyde, with a piperazine derivative. The initial condensation forms an iminium ion intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a mild and selective option that is compatible with a wide range of functional groups. purdue.eduresearchgate.net The synthesis of the closely related analog, 1-[3-(trifluoromethyl)benzyl]-4-phenylpiperazine, has been successfully achieved through the reductive amination of 3-(trifluoromethyl)benzaldehyde (B1294959) with 1-phenylpiperazine (B188723) using sodium cyanoborohydride as the reducing agent. auburn.edu This suggests a similar approach would be effective for the synthesis of this compound.
| Starting Material | Reagent | Reducing Agent | Product |
|---|---|---|---|
| Piperazine | 3-Trifluoromethoxybenzaldehyde | Sodium Triacetoxyborohydride (STAB) | This compound |
| 1-Phenylpiperazine | 3-(Trifluoromethyl)benzaldehyde | Sodium Cyanoborohydride | 1-[3-(Trifluoromethyl)benzyl]-4-phenylpiperazine auburn.edu |
N-Alkylation: Direct alkylation of the piperazine nitrogen with a suitable electrophile, such as 3-(trifluoromethoxy)benzyl halide (e.g., bromide or chloride), is another viable route. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. To avoid dialkylation, one of the nitrogen atoms of the piperazine ring is often protected with a group like tosyl or Boc. nih.gov The synthesis of 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine (B248528) has been reported via the alkylation of 1-tosylpiperazine with 2-trifluoromethylbenzyl bromide in the presence of potassium carbonate. nih.gov A similar strategy could be employed for the synthesis of the 3-trifluoromethoxy analog.
Stereoselective Synthesis and Chiral Resolution Techniques
Since the 2-position of the piperazine ring in this compound is a stereocenter, methods for obtaining enantiomerically pure forms of this compound are crucial for pharmacological studies.
Stereoselective Synthesis: Asymmetric synthesis provides a direct route to enantiomerically enriched piperazine derivatives. scispace.comnih.gov This can be achieved by using a chiral starting material, a chiral auxiliary, or a chiral catalyst. For example, the asymmetric synthesis of 2-arylpiperazines has been accomplished starting from phenacyl bromides, which involves a CBS reduction to establish the stereocenter. researchgate.net Another approach involves the diastereoselective alkylation of a chiral piperazine precursor. rsc.org
Chiral Resolution: Alternatively, a racemic mixture of this compound can be separated into its individual enantiomers through chiral resolution. This can be accomplished by several techniques:
Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic piperazine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives). The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. mdpi.commdpi.comnih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide variety of chiral compounds, including amines.
Novel Methodological Advancements in Piperazine Synthesis
Recent research has focused on developing more efficient and versatile methods for the synthesis of substituted piperazines. These advancements often aim to improve step economy, introduce greater molecular diversity, and employ milder reaction conditions.
Some novel approaches include:
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control for the preparation of piperazine derivatives.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines, allowing for the direct introduction of substituents onto the piperazine ring under mild conditions.
Multi-component Reactions: Isocyanide-based multi-component reactions (IMCRs) provide a convergent and rapid route to highly substituted piperazines from simple starting materials. organic-chemistry.org
Chemical Transformations and Derivatization from the this compound Core
The this compound scaffold possesses two nitrogen atoms that can be further functionalized to generate a library of derivatives with potentially diverse biological activities.
Modifications at Piperazine Nitrogen Atoms
The secondary amine at the N4 position and the secondary amine at the N1 position (if unprotected) are nucleophilic and can readily undergo a variety of chemical transformations.
N-Acylation and N-Sulfonylation: The piperazine nitrogens can be acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. researchgate.netmdpi.com Similarly, reaction with sulfonyl chlorides yields sulfonamides. These modifications can significantly alter the electronic and steric properties of the molecule.
N-Alkylation and N-Arylation: Further alkylation at the piperazine nitrogens can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. nih.govnih.govgoogle.comresearchgate.net N-Arylation can be accomplished through methods such as Buchwald-Hartwig amination or nucleophilic aromatic substitution.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Exploration of Structure-Activity Landscapes for 2-(3-Trifluoromethoxy-benzyl)-piperazine Derivatives
The exploration of the structure-activity landscape for derivatives of this compound has revealed critical insights into the molecular features that govern their biological effects. Research has systematically investigated modifications at both the piperazine (B1678402) and the benzyl (B1604629) moieties to map out the chemical space that dictates affinity and efficacy at various biological targets. These studies often involve the synthesis of a series of analogues where specific substituents are systematically varied, followed by in vitro and sometimes in vivo evaluation.
The versatile nature of the piperazine core allows for a wide range of chemical modifications, making it a frequent component in the design of bioactive molecules. The two nitrogen atoms within the piperazine ring provide opportunities for substitution, influencing the compound's polarity, rigidity, and ability to form hydrogen bonds, all of which are crucial for target interaction.
A representative, albeit illustrative, exploration of SAR for a series of 2-benzylpiperazine (B1268327) analogues is presented below, highlighting the impact of substitutions on biological activity. While not specific to the 3-trifluoromethoxy-benzyl substitution, this data provides a framework for understanding the general principles that likely apply to this class of compounds.
| Compound | R1 (Piperazine N1-substituent) | R2 (Piperazine N4-substituent) | Aromatic Ring Substitution | Biological Activity (IC50, nM) |
|---|---|---|---|---|
| 1a | H | H | 3-OCHF2 | 150 |
| 1b | CH3 | H | 3-OCHF2 | 85 |
| 1c | H | CH3 | 3-OCHF2 | 120 |
| 1d | H | H | 3-OCF3 | 98 |
| 1e | H | H | 4-OCF3 | 250 |
Influence of Piperazine Ring Substitution on Molecular Recognition and Ligand Interactions
Substitutions on the piperazine ring of this compound play a pivotal role in molecular recognition and ligand-target interactions. The two nitrogen atoms of the piperazine ring are key pharmacophoric features that can engage in various non-covalent interactions, including hydrogen bonding and ionic interactions with biological targets.
Modifications at the N1 and N4 positions can significantly alter a compound's affinity, selectivity, and pharmacokinetic properties. For instance, the introduction of small alkyl groups, such as a methyl group, can enhance lipophilicity and potentially improve cell membrane permeability. Larger, bulkier substituents may provide additional van der Waals interactions with the target protein but can also introduce steric hindrance, depending on the topology of the binding site.
The nature of the substituent also dictates the basicity of the piperazine nitrogens, which is a critical factor for interaction with acidic residues in a binding pocket. The introduction of electron-withdrawing or electron-donating groups can fine-tune the pKa of the piperazine nitrogens, thereby influencing the ionization state of the molecule at physiological pH and its ability to form salt bridges.
The following table illustrates the impact of N-substitution on the piperazine ring of a generic 2-benzylpiperazine scaffold on receptor binding affinity, providing a conceptual basis for the design of this compound derivatives.
| Compound | N1-Substituent | N4-Substituent | Receptor Affinity (Ki, nM) |
|---|---|---|---|
| 2a | H | H | 75 |
| 2b | Methyl | H | 42 |
| 2c | H | Methyl | 68 |
| 2d | Ethyl | H | 55 |
| 2e | H | Benzyl | 110 |
Impact of Trifluoromethoxy-benzyl Moiety Modifications on Interaction Profiles
The trifluoromethoxy-benzyl moiety is a crucial component of the this compound scaffold, significantly influencing its interaction profile with biological targets. The trifluoromethoxy (-OCF3) group, in particular, possesses unique electronic properties that can profoundly affect ligand binding.
The high electronegativity of the fluorine atoms in the trifluoromethoxy group makes it a strong electron-withdrawing group. This electronic perturbation can influence the charge distribution of the benzyl ring, affecting its ability to participate in pi-pi stacking or cation-pi interactions with aromatic residues in the binding site of a target protein.
Modifications to the substitution pattern on the benzyl ring are a key strategy in SAR studies. Shifting the position of the trifluoromethoxy group from the meta (3-position) to the ortho or para positions can drastically alter the binding affinity and selectivity of the compound. The optimal position is highly dependent on the specific topology of the target's binding site.
The table below provides a hypothetical representation of how modifications to the benzyl moiety of a 2-benzylpiperazine core could influence biological activity.
| Compound | Benzyl Ring Substitution | Biological Activity (EC50, µM) |
|---|---|---|
| 3a | 3-OCF3 | 0.5 |
| 3b | 4-OCF3 | 1.2 |
| 3c | 2-OCF3 | 2.5 |
| 3d | 3-OCHF2 | 0.8 |
| 3e | 3-CF3 | 1.5 |
Conformational Analysis and its Implications for Ligand Binding
The three-dimensional conformation of this compound is a critical determinant of its ability to bind to a biological target. The piperazine ring typically adopts a chair conformation, and the substituent at the 2-position, in this case, the 3-trifluoromethoxy-benzyl group, can occupy either an axial or an equatorial position.
Computational and experimental studies on related 2-substituted piperazines have suggested a preference for the axial conformation. nih.gov This preference can be influenced by various factors, including steric interactions and, in some cases, intramolecular hydrogen bonding. The axial orientation of the benzyl group places it in a specific spatial orientation relative to the piperazine ring, which can be crucial for fitting into a well-defined binding pocket.
Stereochemical Considerations in this compound SAR
The presence of a chiral center at the 2-position of the piperazine ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-2-(3-Trifluoromethoxy-benzyl)-piperazine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities.
This stereoselectivity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which are themselves chiral. One enantiomer may fit more snugly into the binding site, leading to a more stable and energetically favorable interaction, while the other enantiomer may bind with lower affinity or not at all.
In the context of 2-substituted piperazines, studies on related compounds have shown that the stereochemistry at the C2 position can be a critical determinant of activity. For example, in some series of bioactive piperazines, the (R)-enantiomer has been found to be significantly more potent than the (S)-enantiomer, or vice versa. Therefore, the synthesis and evaluation of the individual enantiomers of this compound and its derivatives are crucial steps in a comprehensive SAR study. This allows for the identification of the eutomer (the more active enantiomer) and provides a clearer understanding of the optimal three-dimensional arrangement of functional groups required for high-affinity binding.
Mechanistic and Molecular Interaction Investigations
Analysis of Predicted Molecular Targets and Binding Sites for Piperazine (B1678402) Derivatives
Piperazine derivatives are a prominent class of compounds in medicinal chemistry, recognized for their interaction with a variety of biological targets. nih.gov Many benzylpiperazine and phenylpiperazine analogues exhibit significant activity within the central nervous system. europa.eu Based on the extensive research into structurally related molecules, the primary predicted molecular targets for 2-(3-trifluoromethoxy-benzyl)-piperazine include sigma (σ) receptors and serotonin (B10506) (5-HT) receptors. nih.govnih.gov
Sigma Receptors (σ1 and σ2): Sigma receptors, particularly the σ1 subtype, are transmembrane proteins that modulate a range of signaling pathways and are considered a key target for CNS-active compounds. nih.gov Numerous piperazine and piperidine (B6355638) derivatives have been shown to bind with high affinity to σ1 and σ2 receptors. acs.org For instance, a series of benzylpiperazinyl derivatives demonstrated high affinity for the σ1 receptor, with some showing significant selectivity over the σ2 subtype. nih.gov The binding of these ligands is often driven by the basic amino moiety of the piperazine ring, which is typically protonated at physiological pH and interacts with key amino acid residues within the receptor's binding pocket. rsc.org Molecular modeling of related compounds suggests that interactions with residues such as ASP29 and TYR150 are crucial for high-affinity binding to the σ2 receptor. mdpi.com Given its core benzylpiperazine scaffold, this compound is predicted to exhibit affinity for one or both sigma receptor subtypes.
Serotonin Receptors (5-HT): Certain piperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are known to bind strongly to serotonin 5-HT1 and 5-HT2 receptors. nih.gov These interactions are believed to underlie their effects on neurotransmission. nih.gov N-benzylpiperazine (BZP) itself has been shown to stimulate the release of serotonin, in addition to dopamine (B1211576) and noradrenaline. europa.eu Therefore, it is plausible that this compound could also modulate serotonergic systems by interacting with various 5-HT receptor subtypes.
Other potential targets for this class of compounds include Bcl-2 family proteins, which are involved in apoptosis. Studies have identified benzylpiperazine derivatives as selective binders of Mcl-1, a member of the Bcl-2 family, suggesting a role in anticancer research. nih.gov
Ligand-Target Interaction Profiling using In Vitro Assays
To experimentally validate the predicted molecular targets and quantify the binding affinity of this compound, a variety of in vitro assays are employed. Radioligand binding assays are a cornerstone for this type of characterization.
These assays typically involve incubating the test compound at various concentrations with cell membranes or tissue homogenates expressing the target receptor (e.g., rat liver or guinea pig brain homogenates). mdpi.comnih.gov A radiolabeled ligand with known high affinity for the receptor (e.g., ³H-pentazocine for σ1 receptors or [³H]DTG for σ2 receptors) is included in the incubation. rsc.orgnih.gov The test compound competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the binding affinity (often expressed as an inhibition constant, Ki, or an IC50 value) of the test compound can be determined. nih.gov
Below is a hypothetical representation of data that could be generated from such assays for this compound.
| Molecular Target | Assay Type | Radioligand | Tissue/Cell Source | Predicted Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| Sigma-1 (σ1) Receptor | Radioligand Competition Assay | ³H-pentazocine | Guinea Pig Brain Homogenate | 5.8 |
| Sigma-2 (σ2) Receptor | Radioligand Competition Assay | [³H]DTG | Rat Liver Homogenate | 45.2 |
| Serotonin Receptor 5-HT2A | Radioligand Competition Assay | [³H]Ketanserin | Human Cortex Membranes | 150.7 |
| Serotonin Receptor 5-HT1A | Radioligand Competition Assay | [³H]8-OH-DPAT | Human Hippocampus Membranes | 210.4 |
Enzymatic Interaction Studies (e.g., In Vitro Metabolic Stability)
Understanding a compound's susceptibility to biotransformation is critical in drug discovery. In vitro metabolic stability assays are used to predict key pharmacokinetic parameters like hepatic clearance and half-life. eurofinsdiscovery.com
The metabolic stability of a compound is typically evaluated by incubating it with enzyme preparations from metabolically active tissues, primarily the liver. creative-bioarray.com Common in vitro systems include:
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, especially cytochrome P450 (CYP) oxidases. creative-bioarray.com They are widely used to determine a compound's intrinsic clearance (CLint). creative-bioarray.com
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of metabolic pathways. creative-bioarray.comnuvisan.com They are often considered the "gold standard" for in vitro metabolism studies. creative-bioarray.com
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolism. nuvisan.comwuxiapptec.com
In a typical assay, the test compound is incubated with one of these systems (e.g., human liver microsomes) and a necessary cofactor, such as NADPH for CYP-mediated reactions. researchgate.net Samples are taken at various time points, and the disappearance of the parent compound is monitored using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From this data, the half-life (t½) and intrinsic clearance (CLint) can be calculated. eurofinsdiscovery.comnuvisan.com
The presence of the trifluoromethoxy group on the benzyl (B1604629) ring of this compound is expected to enhance its metabolic stability. mdpi.combohrium.com The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to enzymatic breakdown through oxidation, a common metabolic pathway. nbinno.com This often leads to longer biological half-lives compared to non-fluorinated analogues. nbinno.comresearchgate.net
| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Liver Microsomes | Human | 45 | 15.4 |
| Liver Microsomes | Rat | 28 | 24.7 |
| Hepatocytes | Human | 62 | 11.2 |
| Hepatocytes | Rat | 35 | 19.8 |
The primary metabolic pathways for benzylpiperazine derivatives involve the cytochrome P450 enzyme system, with isoforms such as CYP2D6, CYP3A4, and CYP1A2 playing significant roles. researchgate.netresearchgate.net Key metabolic reactions, or "hot spots," identified for related structures include:
Aromatic Hydroxylation: The benzyl ring is a common site for hydroxylation. For N-benzylpiperazine, both para- and meta-hydroxy metabolites have been identified, with p-hydroxy-BZP being the main metabolite in rats. nih.govnih.gov
Piperazine Ring Degradation: The piperazine moiety itself can undergo metabolic degradation. nih.gov This can include N-dealkylation, which would cleave the benzyl group, or oxidation at the carbons adjacent to the nitrogen atoms. nih.govresearchgate.net
N-Oxidation: The nitrogen atoms within the piperazine ring are also potential sites for oxidation.
For this compound, the most probable metabolic hot spots would be the unsubstituted positions on the benzyl ring and the piperazine ring itself. The trifluoromethoxy group is generally stable and less susceptible to metabolism. mdpi.com The metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) has been shown to involve CYP2D6, CYP1A2, and CYP3A4. researchgate.net It is highly probable that these same enzymes are involved in the biotransformation of this compound.
Computational and Theoretical Chemistry Applications
Molecular Modeling and Docking Studies of 2-(3-Trifluoromethoxy-benzyl)-piperazine and its Analogs
Molecular modeling and docking are cornerstone computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. For analogs of this compound, these studies are crucial for understanding their interactions with monoamine transporters, which are key targets for treating various neuropsychiatric disorders. nih.govnih.gov
Docking simulations of arylpiperazine and phenyl-piperazine analogs into homology models of human SERT (hSERT) and DAT (hDAT) have provided detailed molecular insights into their binding mechanisms. acs.orgnih.gov These studies reveal that the piperazine (B1678402) moiety is often a critical structural element. For instance, in simulations with SERT, the protonated nitrogen of the piperazine ring can form key ionic interactions with acidic residues like Asp98. nih.govnih.gov The aromatic portion of the molecule, corresponding to the 3-trifluoromethoxy-benzyl group, typically engages in hydrophobic and aromatic stacking interactions with phenylalanine and tyrosine residues (e.g., Tyr176, Phe341) within the transporter's binding pocket. nih.gov
Induced fit docking models, which account for the flexibility of the protein's active site upon ligand binding, have been combined with experimental data to refine the understanding of how these analogs function. acs.orgrti.orgfigshare.com Such studies have shown that subtle modifications to the substituents on the phenyl ring can significantly alter the binding affinity and selectivity across the different monoamine transporters (SERT, DAT, and NET). acs.orgnih.gov This allows for the fine-tuning of a compound's pharmacological profile, for example, to create dual inhibitors or triple reuptake inhibitors (TRIs). nih.govwikipedia.org
The design of novel piperazine derivatives utilizes both ligand-based and structure-based computational strategies.
Ligand-based design is employed when the three-dimensional structure of the target protein is unknown or poorly characterized. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. It involves analyzing a set of known active compounds to derive a pharmacophore model, which defines the essential steric and electronic features required for bioactivity. biorxiv.org For monoamine reuptake inhibitors, a common pharmacophore includes an amine center, an aromatic ring, and a specific spatial arrangement between them, a pattern found in many piperazine-based compounds. researchgate.net
Structure-based drug design (SBDD) is utilized when a high-resolution 3D structure of the target protein, obtained through X-ray crystallography or modeled by homology, is available. nih.gov This approach involves docking potential ligands directly into the target's binding site to predict their binding mode and affinity. nih.gov The availability of crystal structures for MATs and their homologs has spurred a surge in structure-based studies. nih.gov For example, docking studies of arylpiperazine derivatives into dopamine (B1211576) D2 and D3 receptor models have helped rationalize their binding profiles and guide the design of new compounds with desired selectivity. nih.govmdpi.comacs.org These models allow researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, thereby enabling the rational design of more potent and selective inhibitors. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. This technique is instrumental in understanding which structural features are critical for activity and in predicting the potency of newly designed molecules. nih.gov
For piperazine derivatives with antidepressant activities, 2D- and 3D-QSAR models have been successfully developed. nih.gov In one study on aryl alkanol piperazine derivatives, statistically significant 2D-QSAR models were generated using a genetic function approximation (GFA). nih.gov The models indicated that specific descriptors mainly influence the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. For 5-HT reuptake inhibition, descriptors related to atom type counts (Atype_C_6), dipole moment (Dipole-mag), electrotopological state (S_sssCH), and partial negative surface area (Jurs-PNSA-3) were found to be important. nih.gov For noradrenaline reuptake inhibition, the highest occupied molecular orbital (HOMO) energy, principal moment of inertia (PMI-mag), an electrotopological state index (S_sssN), and a shadow index (Shadow-XZ) were identified as key controlling factors. nih.gov
These QSAR models not only provide predictive power but also offer insights into the mechanisms of receptor-drug interactions, complementing the findings from 3D-QSAR methods like molecular field analysis (MFA). nih.gov Robust and predictive QSAR models have also been generated for other psychoactive substances targeting SERT and DAT, further demonstrating the utility of this approach in designing selective monoamine transporter inhibitors. acs.orgnih.gov
| Target | Influential Molecular Descriptors | Type of Descriptor | Implication for Activity |
|---|---|---|---|
| Serotonin (5-HT) Reuptake Inhibition | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | Topological, Electronic, Steric | Activity is influenced by the molecule's overall shape, charge distribution, and specific atom arrangements. |
| Noradrenaline (NA) Reuptake Inhibition | HOMO, PMI-mag, S_sssN, Shadow-XZ | Quantum Chemical, Steric, Topological | Activity is governed by the molecule's electron-donating ability, rotational mass, and spatial projection. |
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel drug candidates from large chemical libraries. cuestionesdefisioterapia.comresearchgate.net A pharmacophore represents the 3D arrangement of essential molecular features that a ligand must possess to be recognized by a specific biological target.
For targets like the serotonin transporter (SERT), where a high-resolution human crystal structure was historically unavailable, pharmacophore models have been developed based on the structures of known potent inhibitors (ligand-based) or derived from homology models of the transporter (structure-based). nih.gov A structure-based pharmacophore for SERT, for example, might include features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and a positive ionizable feature, reflecting the key interaction points within the binding site. biorxiv.orgnih.gov
Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to rapidly filter large databases of compounds. cuestionesdefisioterapia.comnih.govresearchgate.net This process identifies molecules that match the pharmacophore's features and are therefore likely to bind to the target. This multistep in silico protocol, often combining pharmacophore screening with molecular docking and QSAR, has proven effective in identifying novel piperazine-based compounds with potential antidepressant activity. nih.gov These virtual screening efforts have successfully yielded hit compounds with diverse chemical scaffolds and micromolar to nanomolar affinities, serving as valuable starting points for further lead optimization. nih.gov
| Pharmacophoric Feature | Description | Corresponding Chemical Moiety in Piperazine Analogs |
|---|---|---|
| Positive Ionizable (PI) / Cationic Center | Typically a protonated amine that forms an ionic bond with an acidic residue in the receptor. | Protonated nitrogen atom in the piperazine ring. |
| Aromatic Ring (AR) | A hydrophobic aromatic system that engages in π-π stacking or hydrophobic interactions. | The (3-Trifluoromethoxy-benzyl) phenyl ring. |
| Hydrophobic Group (HY) | A non-polar region that interacts with hydrophobic pockets in the binding site. | Alkyl linkers or hydrophobic substituents on the aromatic ring. |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom capable of accepting a hydrogen bond. | Oxygen or nitrogen atoms in substituents (e.g., methoxy (B1213986) group). |
Molecular Dynamics Simulations for Conformational and Binding Dynamics
While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of both the ligand and the protein over time. These simulations are essential for assessing the stability of the binding pose predicted by docking and for understanding the intricate dynamics of the protein-ligand complex.
MD simulations have been applied to phenyl-piperazine analogs bound to hSERT and hDAT to gain a deeper understanding of their binding. acs.orgrti.orgfigshare.com These studies show how the ligand and key amino acid residues in the binding pocket adjust their positions to achieve a stable interaction. For example, simulations have revealed that while a ligand like 1-phenyl-piperazine (PP) remains bound in the active site, it can exhibit more fluctuations and rotational freedom compared to analogs with additional anchoring points, such as a hydroxyl group. nih.gov Specifically, the dihedral angle between the piperazine and phenyl rings can fluctuate significantly, and the charged nitrogen atom of the piperazine ring can form transient interactions with residues like Asp98 and the backbone of Phe335. nih.gov By simulating these movements, MD provides critical information on the stability of interactions and the conformational flexibility of the ligand, which are key determinants of binding affinity.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. jksus.orgjddtonline.info These methods provide fundamental insights into a molecule's geometric structure, electronic distribution, and chemical reactivity, which are crucial for understanding its behavior at the molecular level.
For various piperazine derivatives, DFT methods like B3LYP and WB97XD have been used to optimize their molecular geometry, calculating bond lengths and angles that show good agreement with experimental data. jksus.orgdntb.gov.ua Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. jddtonline.info
Other analyses derived from quantum calculations include:
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This helps predict regions involved in intermolecular interactions like hydrogen bonding. jddtonline.info
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and hyperconjugative interactions within the molecule, contributing to its stability. jddtonline.info
Atoms-in-Molecules (AIM) and Electron Localization Function (ELF): These topological analyses are used to characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds. jksus.org
| Calculation/Analysis Method | Information Gained | Relevance to Drug Design |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, and angles. jksus.org | Provides an accurate 3D structure for use in docking and pharmacophore modeling. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Electronic transition properties and chemical reactivity. jddtonline.info | Helps predict the molecule's stability and its potential to engage in charge-transfer interactions with the receptor. |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions. jddtonline.info | Predicts sites for electrostatic and hydrogen-bonding interactions with the biological target. |
| Natural Bond Orbital (NBO) Analysis | Details on hyperconjugative interactions and intramolecular charge transfer. jddtonline.info | Explains the electronic basis for molecular stability and conformation. |
Theoretical Property Prediction for Compound Design and Chemical Space Exploration
In addition to predicting biological activity, computational methods are vital for evaluating the drug-like properties of new chemical entities. The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its pharmacokinetic profile and ultimate success as a drug. In silico ADME prediction is now a standard part of the early-stage drug discovery process, allowing for the filtering of compounds with unfavorable properties before synthesis. researchgate.netnih.gov
For CNS-active agents like piperazine derivatives, key predicted properties include:
Lipinski's Rule of Five: This rule assesses oral bioavailability based on properties like molecular weight (< 500 Da), logP (≤ 5), hydrogen bond donors (≤ 5), and hydrogen bond acceptors (≤ 10). researchgate.net Many piperazine derivatives are designed to comply with these rules. nih.gov
Blood-Brain Barrier (BBB) Permeability: For a drug to act on the central nervous system, it must cross the BBB. Computational models can predict a compound's ability to do so, often based on factors like polarity and size. nih.govcuestionesdefisioterapia.com
Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug absorption and brain penetration. For CNS drugs, a TPSA value below 70-90 Ų is generally considered favorable. nih.gov
Toxicity Prediction: In silico tools can also flag potential toxicological liabilities, such as mutagenicity, carcinogenicity, or hepatotoxicity, early in the design phase. nih.govnih.gov
Web-based platforms like SwissADME and PreADMET are widely used to calculate these properties for novel piperazine derivatives, guiding the selection of candidates with promising pharmacokinetic profiles for further development. researchgate.netmdpi.com This theoretical screening helps explore the vast chemical space of possible piperazine analogs, focusing synthetic efforts on molecules with the highest probability of becoming effective and safe medicines. scilit.comresearchgate.net
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight (g/mol) | 450.4 | Complies with Lipinski's rule (<500). researchgate.net |
| logP (Octanol/Water Partition Coefficient) | 4.2 | Indicates good lipophilicity, complies with Lipinski's rule (≤5). researchgate.net |
| H-Bond Donors | 1 | Complies with Lipinski's rule (≤5). researchgate.net |
| H-Bond Acceptors | 6 | Complies with Lipinski's rule (≤10). researchgate.net |
| Topological Polar Surface Area (TPSA) (Ų) | 65.8 | Suggests good oral absorption and BBB penetration (<90). nih.gov |
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. nih.gov |
| BBB Permeant | Yes | Predicted to cross the blood-brain barrier. cuestionesdefisioterapia.com |
Advanced Analytical Methodologies in Chemical Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for determining the purity of synthesized compounds and for isolating them from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for these purposes.
For piperazine (B1678402) derivatives, reversed-phase HPLC is a common method for purity analysis. A typical system would employ a C18 column with a gradient elution of water and acetonitrile, often with a modifier such as trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector, as the aromatic ring of 2-(3-Trifluoromethoxy-benzyl)-piperazine would exhibit significant absorbance. While specific retention times are dependent on the exact conditions, a high-purity sample would be expected to show a single major peak.
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another effective technique for assessing the purity of volatile and thermally stable compounds like many piperazine derivatives. oup.comnih.govmdma.ch The compound would be vaporized and passed through a capillary column, with separation based on boiling point and polarity. The resulting chromatogram would ideally show one primary peak, and the integrated area of this peak relative to any minor peaks would provide a quantitative measure of purity. For related piperazine compounds, GC-MS methods have been developed that can separate closely related isomers, highlighting the resolving power of this technique. swgdrug.org
Table 1: Illustrative Chromatographic Conditions for Piperazine Derivative Analysis
| Parameter | HPLC | Gas Chromatography (GC) |
| Column | C18, 4.6 x 250 mm, 10 µm | 5% Phenyl/95% Methyl Silicone, 10 m x 0.32 mm x 0.52 µm |
| Mobile Phase/Carrier Gas | A: 0.01M HCl, B: Acetonitrile | Hydrogen at 1.8 mL/min |
| Detection | UV-Vis | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Oven Program | Isocratic or Gradient | Initial: 100°C, Ramp to 280°C |
Note: This table presents typical starting conditions for the analysis of piperazine derivatives and would require optimization for this compound. unodc.org
Spectroscopic Methods for Structural Elucidation of Research Samples
Spectroscopic techniques are vital for confirming the chemical structure of a newly synthesized compound. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the piperazine ring protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-disubstitution pattern on the benzene (B151609) ring. The piperazine ring protons would likely appear as a complex set of multiplets due to their chemical non-equivalence. In the ¹³C NMR spectrum, characteristic signals would be observed for the trifluoromethoxy group, the aromatic carbons, the benzylic carbon, and the piperazine carbons. rsc.orgacs.org
Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through fragmentation analysis. Under electron ionization (EI), the mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass. Characteristic fragmentation patterns for benzylpiperazines often involve cleavage of the bond between the benzyl (B1604629) group and the piperazine ring, leading to a prominent benzyl cation or related fragments. researchgate.neteuropa.eu The presence of the trifluoromethoxy group would also result in specific fragment ions.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching of the piperazine moiety. The strong C-F and C-O stretching vibrations of the trifluoromethoxy group would also be prominent features in the spectrum.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets), Benzylic CH₂ (singlet or doublet), Piperazine CH₂ (multiplets) |
| ¹³C NMR | Signals for aromatic, benzylic, and piperazine carbons; Quartet for CF₃ carbon |
| Mass Spec (EI) | Molecular ion peak, fragments corresponding to benzyl and piperazine moieties |
| IR Spectroscopy | C-H, C=C (aromatic), C-N, C-O, and C-F stretching vibrations |
Application of X-ray Crystallography for Solid-State Structure Determination
Table 3: Representative Crystallographic Data for a Related Piperazine Derivative
| Parameter | 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine (B248528) auburn.edu |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.5044 (3) |
| b (Å) | 9.8389 (3) |
| c (Å) | 12.1473 (4) |
| α (°) | 72.036 (1) |
| β (°) | 77.024 (1) |
| γ (°) | 62.384 (1) |
| Volume (ų) | 952.96 (5) |
Advanced Biophysical Techniques for Ligand-Target Binding Characterization
To investigate the interaction of a research compound with its potential biological target, advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. In a hypothetical experiment, a purified target protein could be immobilized on the sensor chip, and solutions of this compound at various concentrations would be flowed over the surface. The resulting sensorgrams would provide detailed kinetic information about the binding interaction.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target protein. The heat released or absorbed upon binding would be measured, and the resulting data would be fit to a binding model to extract the thermodynamic parameters of the interaction. This provides a complete thermodynamic profile of the binding event. researchgate.net
Table 4: Key Parameters Obtained from Biophysical Techniques
| Technique | Parameters Measured |
| Surface Plasmon Resonance (SPR) | Association rate constant (kon), Dissociation rate constant (koff), Equilibrium dissociation constant (KD) |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |
Role As Chemical Probes and Preclinical Research Tools
Development of 2-(3-Trifluoromethoxy-benzyl)-piperazine as a Chemical Tool for Investigating Biological Pathways
While specific research detailing the development of this compound as a targeted chemical probe is not extensively documented in publicly available literature, the broader class of piperazine (B1678402) derivatives has been instrumental in the creation of chemical tools. Chemical probes are small molecules designed to interact with a specific protein or pathway to elucidate its biological function. The piperazine ring is a common feature in such probes due to its ability to confer aqueous solubility and its presence in many biologically active compounds.
For instance, piperazine-containing molecules have been developed as fluorescent probes for detecting specific analytes and cellular environments. Piperazine-coumarin based fluorescent probes have been synthesized for the detection of bio-thiols, demonstrating the utility of the piperazine scaffold in creating sensitive and selective tools for biological imaging. nih.gov Similarly, piperazine-functionalized BODIPY dyes have been developed as near-infrared fluorescent probes for the sensitive detection of lysosomal pH. researchgate.net
Furthermore, piperazine derivatives have been radiolabeled to serve as imaging agents in positron emission tomography (PET). One such example is [¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine, which was developed as a PET ligand for the sigma-1 (σ1) receptor, a protein implicated in a variety of central nervous system diseases. nih.gov The development of such probes highlights the potential of molecules like this compound to be adapted into chemical tools for investigating the roles of specific targets in biological systems. The trifluoromethoxy-benzyl group can be systematically modified to optimize binding affinity and selectivity for a target of interest, while the piperazine core provides a versatile scaffold for attaching reporter groups like fluorophores or radioactive isotopes.
Utilization of the Piperazine Scaffold in High-Throughput Screening Campaigns for Probe Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with activity against a range of biological targets. mdpi.com This makes piperazine-containing compound libraries particularly valuable in HTS campaigns for the discovery of novel chemical probes.
The physicochemical properties of the piperazine ring contribute to its utility in HTS. Its basic nature can be important for interacting with acidic residues in protein binding sites, and it generally imparts good aqueous solubility, which is a crucial property for compounds in biological assays. researchgate.net The ability to easily create diverse libraries of piperazine derivatives by modifying the substituents on one or both nitrogen atoms allows for the exploration of a wide chemical space, increasing the probability of identifying a hit for a given biological target. researchgate.net
The general workflow for an HTS campaign utilizing a piperazine-based library for probe discovery is outlined in the table below.
| Step | Description | Relevance of the Piperazine Scaffold |
| 1. Library Design & Synthesis | Creation of a diverse collection of compounds. | The piperazine core allows for facile combinatorial synthesis, enabling the generation of large and diverse libraries with varied physicochemical properties. |
| 2. Assay Development | Creation of a robust and miniaturized biological assay suitable for automation. | Piperazine-containing compounds are generally soluble in aqueous assay buffers, reducing the likelihood of false positives due to compound precipitation. |
| 3. High-Throughput Screening | Automated testing of the compound library in the developed assay. | The favorable properties of the piperazine scaffold contribute to the quality of the screening data. |
| 4. Hit Identification & Confirmation | Identification of compounds that show activity in the primary screen and confirmation of this activity in secondary assays. | The structural diversity of piperazine libraries increases the chances of identifying multiple hit series with distinct chemical scaffolds. |
| 5. Hit-to-Probe Optimization | Chemical modification of the initial hits to improve potency, selectivity, and other properties required for a chemical probe. | The piperazine ring provides a convenient handle for systematic chemical modification to establish structure-activity relationships (SAR) and optimize probe characteristics. |
Contribution to Lead Compound Identification and Optimization Strategies in Academic Settings
In academic research, the piperazine scaffold is widely employed in the identification and optimization of lead compounds for various therapeutic targets. Lead optimization is the process of taking an initial "hit" compound and chemically modifying it to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile.
Structure-activity relationship (SAR) studies are a key component of lead optimization, and the piperazine ring is an ideal scaffold for such investigations. By systematically altering the substituents on the piperazine nitrogens, researchers can probe the steric and electronic requirements of the target's binding site. For example, in the development of novel anticancer agents, piperazine derivatives of vindoline (B23647) were synthesized and evaluated, revealing that the nature of the substituent on the piperazine nitrogen significantly impacted their cytotoxic activity. mdpi.com
Academic research has demonstrated the versatility of the piperazine scaffold in lead optimization across a range of therapeutic areas. The table below provides examples of how piperazine derivatives have been utilized in academic lead optimization strategies.
| Therapeutic Area | Target/Goal | Key Findings from Piperazine-Based SAR Studies |
| Anticancer | Inhibition of PD-1/PD-L1 interaction | Biphenyl-1,2,3-triazol-benzonitrile derivatives with a piperazine linker were synthesized, and SAR studies identified compounds with potent inhibitory activity. nih.gov |
| Antiviral | Inhibition of Potato Virus Y (PVY) | A series of 1,3,5-triazine (B166579) derivatives incorporating a piperazine structure were synthesized, leading to the identification of compounds with curative, protective, and inactivation activities against PVY. mdpi.com |
| Antitubercular | Inhibition of M. tuberculosis | Novel piperazine derivatives incorporating a benzimidazole (B57391) component were synthesized and showed promising in vitro activity against M. tuberculosis. humanjournals.com |
Application in In Vitro Assay Development and Optimization
In vitro assays are essential tools in preclinical research for evaluating the biological activity and potential toxicity of chemical compounds. The development and optimization of these assays often require well-characterized tool compounds to validate the assay performance and to serve as positive or negative controls. While there is no specific information on the use of this compound in assay development, a structurally related compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), has been studied in in vitro toxicology assays. nih.gov
TFMPP, a positional isomer of the trifluoromethoxy compound of interest, has been investigated for its potential hepatotoxicity using in vitro models such as primary rat hepatocytes and the human-derived HepaRG cell line. nih.gov In these studies, various cellular endpoints were measured to assess the compound's effect on cell viability and to elucidate the mechanisms of toxicity. The table below summarizes the key findings from the in vitro hepatotoxicity studies of TFMPP.
| In Vitro Model | Assay/Endpoint Measured | Key Findings for TFMPP |
| Primary Rat Hepatocytes | MTT assay (cell viability) | TFMPP showed greater cytotoxicity compared to N-benzylpiperazine (BZP). The EC50 value for TFMPP was 0.14 mM. nih.gov |
| HepaRG cells | MTT assay (cell viability) | The EC50 value for TFMPP was 0.45 mM, indicating lower sensitivity compared to primary hepatocytes. nih.gov |
| Primary Rat Hepatocytes | Oxidative stress, mitochondrial impairment, apoptosis | TFMPP, in combination with BZP, was found to trigger oxidative stress, mitochondrial impairment, and apoptosis. nih.gov |
These findings demonstrate how a compound like TFMPP can be used in the development and validation of in vitro assays for assessing the hepatotoxic potential of new chemical entities. The use of such compounds helps to establish the sensitivity and dynamic range of the assay and provides a benchmark for evaluating the toxicity of other compounds. The structural similarity of this compound to TFMPP suggests that it could also be a useful tool compound in similar in vitro toxicology assays.
Future Directions and Emerging Research Avenues
Expansion of the 2-(3-Trifluoromethoxy-benzyl)-piperazine Chemical Space
A primary future direction involves the systematic expansion of the chemical space around the this compound core. This exploration is crucial for developing a comprehensive understanding of its structure-activity relationships (SAR). Diversification can be strategically focused on three key regions of the molecule: the piperazine (B1678402) ring's nitrogen atoms, the piperazine carbocyclic frame, and the aromatic benzyl (B1604629) ring.
N1-Position Derivatization: The unsubstituted secondary amine at the N1 position is the most accessible site for chemical modification. Standard synthetic methodologies, such as N-alkylation, N-arylation, acylation, and reductive amination, can be employed to introduce a wide array of functional groups. researchgate.net These modifications can modulate the compound's basicity, polarity, and steric profile, which are critical for tuning pharmacokinetic properties and target engagement.
N4-Position and Piperazine Ring Substitution: While direct substitution on the N4-nitrogen would disrupt the core structure, synthetic strategies starting from different precursors could yield analogs with substituents on the piperazine ring itself. For instance, utilizing substituted piperazine precursors could introduce alkyl or other groups on the carbon atoms of the heterocycle. Such modifications would rigidly alter the conformational flexibility of the piperazine ring, potentially locking it into a bioactive conformation and enhancing target specificity. nih.gov
Benzyl Moiety Modification: The trifluoromethoxybenzyl group offers significant opportunities for exploration. The trifluoromethoxy (-OCF3) substituent is known for its strong electron-withdrawing nature and high lipophilicity, which can improve membrane permeability and metabolic stability. mdpi.comresearchgate.net Future work could involve synthesizing analogs where the -OCF3 group is moved to the ortho- or para- positions of the benzyl ring to probe the electronic and steric requirements for biological activity. Additionally, the introduction of further substituents (e.g., halogens, methyl, or hydroxyl groups) on the aromatic ring could fine-tune target interactions.
| Modification Site | Synthetic Strategy | Potential Functional Groups | Anticipated Impact on Properties |
|---|---|---|---|
| Piperazine N1-Position | N-alkylation, N-arylation, Acylation, Reductive Amination | Small alkyl chains, Aryl rings, Heterocycles, Amide functionalities | Modulation of pKa, solubility, lipophilicity, and introduction of new pharmacophoric features. |
| Piperazine Ring Carbons | Synthesis from substituted diamine precursors | Methyl, Ethyl groups | Alters ring conformation, potentially increasing target affinity and selectivity by reducing conformational entropy. |
| Benzyl Ring | Use of variously substituted benzyl halides in synthesis | Positional isomers of -OCF3, Halogens (F, Cl, Br), Alkyl groups | Fine-tuning of electronic properties, lipophilicity, and specific interactions (e.g., halogen bonding) with target proteins. |
Integration with Novel Chemical Biology Technologies
The structural features of this compound make it an attractive candidate for integration with cutting-edge chemical biology platforms to develop novel research tools and therapeutic modalities.
Targeted Protein Degradation (TPD): The piperazine moiety is frequently incorporated into the linkers of Proteolysis Targeting Chimeras (PROTACs). nih.govresearchgate.net PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The piperazine ring can enhance the linker's rigidity and improve the solubility of the resulting PROTAC. nih.gov The N1-amine of this compound provides a convenient attachment point for a linker connected to an E3 ligase ligand, while the benzyl portion could be optimized for binding to a protein of interest, thereby creating a novel degrader molecule.
DNA-Encoded Libraries (DELs): DNA-Encoded Library technology allows for the synthesis and screening of massive combinatorial libraries of compounds. The piperazine scaffold, with its reactive amine handle, is well-suited for inclusion in DEL synthesis. researchgate.net this compound could serve as a foundational building block in a split-and-pool synthesis, enabling the creation of billions of unique, DNA-tagged molecules. Screening these libraries against various protein targets could rapidly identify new ligands for further development.
Targeted Covalent Probes: Covalent inhibitors have seen a resurgence in drug discovery due to their potential for high potency and prolonged duration of action. mdpi.com The this compound scaffold could be rationally designed as a targeted covalent probe. This would involve appending a mildly reactive electrophilic group (a "warhead") to the molecule, likely at the N1-position. The core scaffold would provide the reversible binding affinity to guide the warhead to a specific nucleophilic amino acid (e.g., cysteine) in the target's binding site, leading to irreversible inhibition. escholarship.org
Rational Design of Multi-Target or Selective Chemical Probes Based on the Piperazine Scaffold
The versatility of the benzylpiperazine scaffold lends itself to the rational design of sophisticated chemical probes with tailored activity profiles, including highly selective single-target agents and rationally designed multi-target ligands.
Selective Chemical Probes: Research has demonstrated that benzylpiperazine derivatives can be designed as highly selective inhibitors for specific protein targets, such as the anti-apoptotic protein Mcl-1. nih.gov Through computational methods like molecular docking and structure-based design, the this compound scaffold can be systematically optimized. By modifying its substituents to maximize favorable interactions within a specific protein's binding pocket and introduce unfavorable clashes with off-targets, highly selective probes can be developed. The unique electronic signature of the trifluoromethoxy group could be exploited to achieve selectivity that is unattainable with more common substituents. nih.gov
Multi-Target Ligands: For complex multifactorial diseases, agents that can modulate multiple targets simultaneously are of great interest. The piperazine ring is an effective linker for connecting two distinct pharmacophores to create a single multi-target molecule. mdpi.com Following this strategy, the N1-position of this compound could be used as an anchor point to attach a second pharmacophore known to interact with a different biological target. This approach could yield dual-action compounds for diseases like Alzheimer's, where inhibiting cholinesterase and preventing Aβ aggregation are both desirable. mdpi.com
Exploration in Advanced Material Science or Catalysis
Beyond its biomedical potential, the piperazine scaffold is gaining attention in material science and catalysis, suggesting that this compound and its derivatives could find applications in these fields. rsc.orgscispace.com
Advanced Materials: Piperazine and its functionalized derivatives have been successfully used in materials for carbon dioxide (CO2) capture and as components of Metal-Organic Frameworks (MOFs). mdpi.comresearchgate.net
CO2 Capture: Aqueous piperazine solutions are effective solvents for capturing CO2 from industrial flue gas. researchgate.net Derivatives of this compound could be investigated as novel solvents or as functional additives to existing amine blends, where the trifluoromethoxy group might alter physical properties like viscosity or thermal stability. mdpi.com Alternatively, the molecule could be grafted onto solid supports like activated carbon to create novel adsorbents for CO2. nih.gov
Metal-Organic Frameworks (MOFs): MOFs are porous materials with applications in gas storage and separation. Functionalizing MOFs with piperazine has been shown to enhance their storage capacity for gases like methane. rsc.orgresearchgate.net this compound could be incorporated as a functional linker in the synthesis of new MOFs. The presence of the bulky and lipophilic benzyl group could modify the pore environment, while the nitrogen atoms of the piperazine ring provide coordination sites.
Catalysis: Piperazine-based compounds can act as ligands that coordinate with metal ions to form complexes with catalytic activity. tandfonline.comresearchgate.net Derivatives of this compound can be explored as bidentate ligands for various transition metals. The resulting metal complexes could be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions or hydrogenations, where ligand electronics and sterics play a crucial role. scispace.comgyanvihar.org
Q & A
Q. How do solvent polarity and temperature impact regioselectivity in piperazine functionalization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor N-alkylation at the piperazine nitrogen, while non-polar solvents (e.g., toluene) promote ring substitution. Microwave-assisted synthesis (50°C, 200 W) accelerates reactions, achieving >90% regioselectivity for 4-substituted products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
